molecular formula C15H19NO6 B152455 (S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid CAS No. 35726-62-6

(S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid

Cat. No.: B152455
CAS No.: 35726-62-6
M. Wt: 309.31 g/mol
InChI Key: HRFYEAOTNUSCGI-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid is a useful research compound. Its molecular formula is C15H19NO6 and its molecular weight is 309.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Optical 2-benzyl-5-hydroxy-4-oxopentanoic Acids Against Carboxypeptidase A

  • Research Focus : This study involved the synthesis and evaluation of 2-benzyl-5-hydroxy-4-oxopentanoic acid and its enantiomers for inhibitory activity against carboxypeptidase A, an enzyme important in protein digestion.
  • Key Findings : The L-enantiomer showed a stronger binding affinity, suggesting potential applications in enzymology and drug development (Wang et al., 2010).

Transformation of l-Glutamic Acid

  • Research Focus : This paper describes a procedure for transforming L-glutamic acid into a γ-aldehyde, utilizing derivatives of the compound .
  • Key Findings : The transformation process is efficient and could be relevant for producing complex compounds from simpler amino acids (Rodriquez & Taddei, 2005).

Synthesis and Complexing Ability of Benzoic Acids

  • Research Focus : This study focuses on the synthesis of benzoic acids, including 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino) benzoic acids.
  • Key Findings : These compounds serve as new O,N,O-tridentate ligands capable of forming metal complexes, indicating potential applications in coordination chemistry (Kudyakova et al., 2009).

HIV-Protease Assay Based on a Chromogenic Amino Acid

  • Research Focus : Research on the synthesis of a specific chromogenic amino acid derivative for use in HIV-protease assays.
  • Key Findings : This work contributes to the development of sequence-specific chromogenic protease substrates, which are essential in studying HIV-protease activity (Badalassi et al., 2002).

Mechanism-based Inactivator for a Zinc Protease

  • Research Focus : Investigation of (R)-2-Benzyl-5-cyano-4-oxopentanoic acid as a mechanism-based inactivator for the zinc protease carboxypeptidase A.
  • Key Findings : This compound effectively inactivates the enzyme through a specific mechanism, suggesting its potential use in enzyme inhibition studies (Mobashery et al., 1990).

Properties

IUPAC Name

(2S)-5-ethoxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-2-21-13(17)9-8-12(14(18)19)16-15(20)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFYEAOTNUSCGI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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